

Pharmacological profile of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-6-phenylmorpholine

Cat. No.: B3054326

[Get Quote](#)

An In-depth Technical Guide to the Pharmacological Profile of **2-Methyl-6-phenylmorpholine**

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of **2-Methyl-6-phenylmorpholine**, a substituted phenylmorpholine analog. As direct empirical data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, including the parent compound 2-phenylmorpholine and the prototypical stimulant phenmetrazine, to construct a predictive pharmacological profile. We will delve into the stereochemistry, plausible synthetic pathways, predicted mechanism of action at monoamine transporters, and the anticipated pharmacodynamic effects. This document is intended for researchers, scientists, and drug development professionals investigating novel central nervous system (CNS) stimulants and anorectics.

Introduction: The Phenylmorpholine Class

The substituted phenylmorpholine class of compounds has been a subject of interest for over half a century, originating with the development of phenmetrazine (3-methyl-2-phenylmorpholine) as an effective anorectic agent in the 1950s.[1] Phenmetrazine and its analogues exert their effects primarily through interaction with monoamine transporters, leading to stimulant properties similar to those of amphetamines.[2] This activity profile has made the class a target for therapeutic applications, including appetite suppression and the treatment of attention-deficit/hyperactivity disorder (ADHD), but has also led to concerns regarding abuse potential.[3]

2-Methyl-6-phenylmorpholine is a structural isomer of phenmetrazine, distinguished by the placement of the methyl group at the 6-position of the morpholine ring instead of the 3-position. This structural nuance is critical, as stereochemistry and substituent placement can profoundly alter pharmacological activity, potency, and selectivity. This guide aims to build a robust, predictive profile for **2-Methyl-6-phenylmorpholine** by leveraging established structure-activity relationships (SAR) within this well-documented class of psychoactive compounds.

Chemical Structure and Stereoisomerism

2-Methyl-6-phenylmorpholine possesses a core morpholine heterocycle with a phenyl group attached at position 2 and a methyl group at position 6. The molecule has two chiral centers at the C2 and C6 positions. This gives rise to four possible stereoisomers:

- (2S, 6S)-**2-Methyl-6-phenylmorpholine**
- (2R, 6R)-**2-Methyl-6-phenylmorpholine**
- (2S, 6R)-**2-Methyl-6-phenylmorpholine** (meso-like, anti)
- (2R, 6S)-**2-Methyl-6-phenylmorpholine** (meso-like, anti)

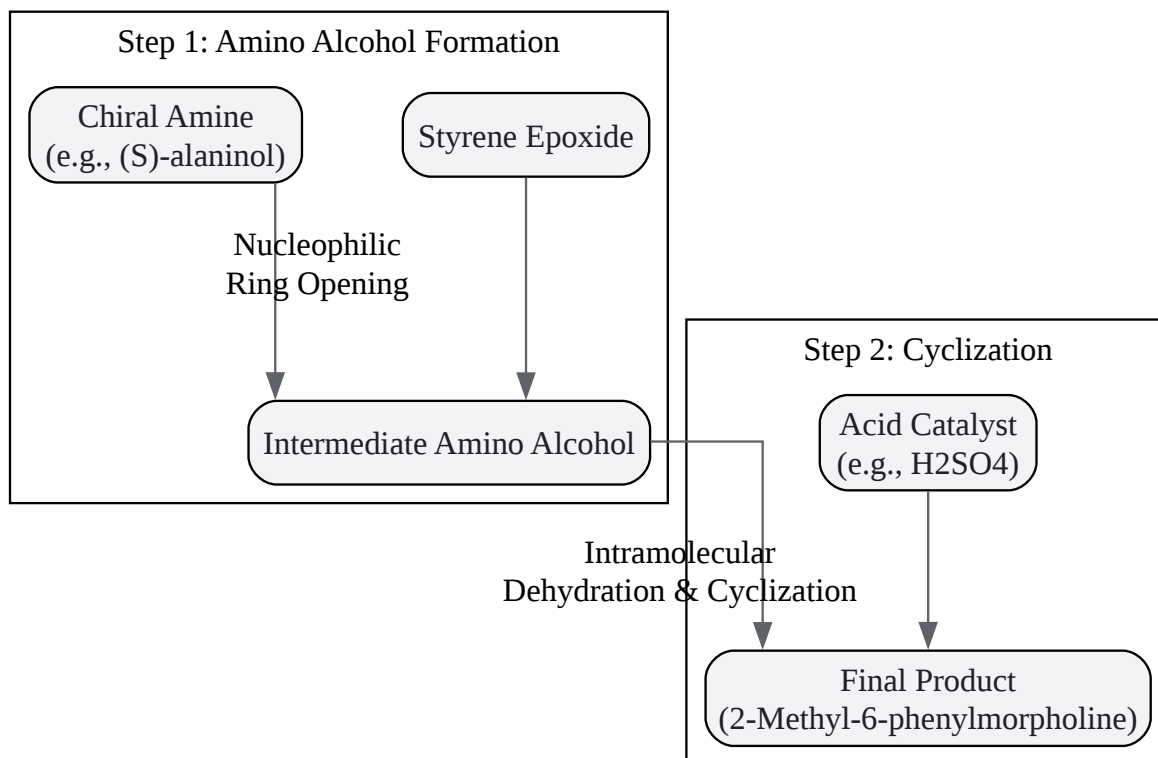
The relative orientation of the phenyl and methyl groups (cis or trans) significantly influences the molecule's conformation and its ability to bind to target proteins. A U.S. patent confirms the synthesis of these distinct stereoisomers, designating the (S,S) and (R,R) as syn isomers and the (R,S) and (S,R) as anti isomers.^[4]

Synthesis and Analytical Characterization

General Synthetic Pathway

The synthesis of **2-Methyl-6-phenylmorpholine** stereoisomers has been described in patent literature.^[4] A common approach involves the reaction of a chiral amine with a styrene epoxide, followed by acid-catalyzed cyclization to form the morpholine ring. The choice of enantiomer for the starting materials dictates the stereochemistry of the final product.

A generalized workflow is presented below:



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **2-Methyl-6-phenylmorpholine**.

Analytical Profile

Characterization of phenylmorpholine isomers is typically achieved using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is used for identification based on fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural elucidation, including the relative stereochemistry of the substituents.[5]

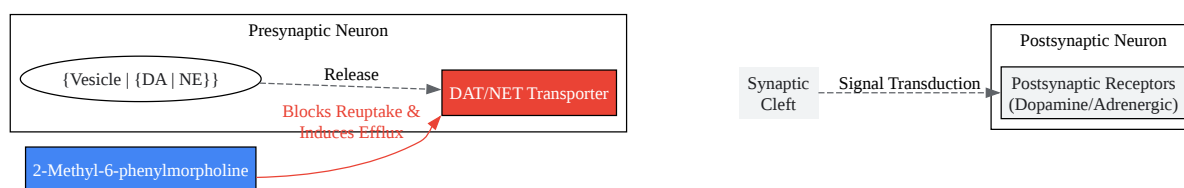
Predicted Pharmacological Profile

Mechanism of Action: A Monoamine Modulator

Substituted phenylmorpholines are known to function as monoamine releasing agents and/or reuptake inhibitors.[3] These compounds interact with the solute carrier 6 (SLC6) family of transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the

serotonin transporter (SERT).[6] By inhibiting reuptake or inducing reverse transport (efflux), they increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced monoaminergic signaling.

Based on its structural similarity to potent norepinephrine-dopamine releasing agents (NDRAs) like 2-phenylmorpholine and phenmetrazine, **2-Methyl-6-phenylmorpholine** is predicted to act primarily as a modulator of DAT and NET.[2][7]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 5. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Pharmacological profile of 2-Methyl-6-phenylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054326#pharmacological-profile-of-2-methyl-6-phenylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com